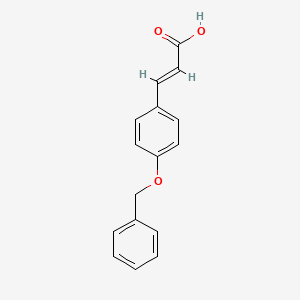

(E)-3-(4-(Benzyloxy)phenyl)acrylic acid

Description

Contextualizing Cinnamic Acid Derivatives in Scientific Inquiry

Cinnamic acid and its analogues, known as cinnamic acid derivatives (CADs), are a class of organic compounds naturally found in a variety of plants, fruits, and vegetables. jocpr.comresearchgate.net Structurally, they are based on 3-phenyl acrylic acid, which provides three reactive sites for chemical modification: the phenyl ring, the α,β-unsaturated bond, and the carboxylic acid group. nih.gov This structural versatility allows for the synthesis of a vast array of derivatives with diverse properties.

These compounds are key intermediates in the shikimate and phenylpropanoid pathways in plants, which are responsible for the biosynthesis of many important substances like flavonoids, lignins, and stilbenes. jocpr.comresearchgate.net Scientific inquiry into cinnamic acid derivatives is robust, driven by their wide spectrum of reported pharmacological and biological activities. Research has demonstrated that various CADs exhibit antioxidant, antimicrobial, anti-inflammatory, anticancer, neuroprotective, and antidiabetic properties. researchgate.netnih.goveurekaselect.com The specific biological activity is often influenced by the nature and position of substituent groups on the basic cinnamic acid structure. nih.gov For instance, hydroxyl or methoxy (B1213986) groups on the phenyl ring have been shown to be important for activities like insulin (B600854) release and antioxidant effects. jocpr.comresearchgate.net Due to their prevalence in nature and their broad bioactivity, CADs are extensively studied for potential applications in the pharmaceutical, cosmetic, and food industries. jocpr.com

Significance of the (E)-Stereoisomer in Research

The presence of a carbon-carbon double bond in the acrylic acid side chain means that cinnamic acid derivatives can exist as two different geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis). nih.gov The (E) and (Z) notation describes the relative orientation of substituents around the double bond. In the context of (E)-3-(4-(Benzyloxy)phenyl)acrylic acid, the (E)-isomer indicates that the benzene (B151609) ring and the carboxylic acid group are on opposite sides of the double bond.

In research, the (E)-stereoisomer of cinnamic acid derivatives is the more commonly available and studied form. nih.gov This prevalence is largely due to its greater thermodynamic stability compared to the (Z)-isomer. However, the significance of stereochemistry is an active area of investigation, as the two isomers can exhibit distinct physical, chemical, and biological properties. nih.govnih.gov For example, studies have shown differences in the catalytic activity between (E) and (Z) isomers of a methoxycinnamic acid derivative in benzoxazine (B1645224) polymerizations, with the (Z)-isomer proving to be a more effective catalyst. nih.gov In the field of materials science, the photoisomerization between (E) and (Z) forms of cinnamic derivatives upon UV irradiation is exploited to tune the properties of liquid crystal displays. researchgate.net This demonstrates that while the (E)-isomer is more common, the specific stereochemistry is a critical factor in designing molecules for specialized applications.

Overview of Academic Research Trajectories for the Chemical Compound

The primary focus of academic research on this compound has been its application as a key building block in organic synthesis. It is not typically investigated for its own direct biological effects but rather serves as a precursor for creating more complex molecules with potential therapeutic value.

The synthesis of this compound itself is straightforward, commonly achieved by reacting 4-hydroxycinnamic acid with benzyl (B1604629) bromide in the presence of a base. chemicalbook.com This process protects the phenolic hydroxyl group with a benzyl group, allowing for further selective modifications at other parts of the molecule.

A notable research trajectory involves using this compound to synthesize novel heterocyclic compounds. For example, it has been used as a starting material for the synthesis of new 1,3-thiazolidine derivatives. rkmmanr.org In one study, this compound was converted into an intermediate which was then reacted with various substituted aldehydes to produce a series of (E)-3-(4-(benzyloxy) phenyl)-2-((substituted benzylidene) amino)-1-(thiazolidin-3-yl) propan-1-one derivatives. rkmmanr.org These final compounds were subsequently evaluated for their antimicrobial activities against several bacterial and fungal strains, with some derivatives showing excellent efficacy. rkmmanr.org Molecular docking studies were also performed on these synthesized molecules to understand their potential mechanism of action, specifically their interaction with the enzyme Lanosterol 14α-demethylase (CYP51A1), a key enzyme in fungi. rkmmanr.org This line of research exemplifies the role of this compound as a scaffold for developing new potential therapeutic agents.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 6272-45-3 |

| Molecular Formula | C₁₆H₁₄O₃ |

| Molecular Weight | 254.28 g/mol |

| Melting Point | 206-208 °C |

| Boiling Point | 448.9±25.0 °C (Predicted) |

| pKa | 4.59±0.10 (Predicted) |

Data sourced from ChemicalBook. chemicalbook.com

Table 2: Common Cinnamic Acid Derivatives in Research

| Compound Name | Key Research Area/Activity |

| Ferulic Acid | Antioxidant, Neuroprotective, Insulin-secreting agent jocpr.commdpi.com |

| Caffeic Acid | Antioxidant, Hepatoprotective jocpr.com |

| p-Coumaric Acid | Antioxidant, Intermediate in biosynthesis biosynth.com |

| Sinapinic Acid | Matrix for MALDI-MS, Antioxidant nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-phenylmethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c17-16(18)11-8-13-6-9-15(10-7-13)19-12-14-4-2-1-3-5-14/h1-11H,12H2,(H,17,18)/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMSDYVKYZIYGA-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6272-45-3, 227105-11-5 | |

| Record name | 3-(4-Benzyloxy-phenyl)-acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for (E)-3-(4-(Benzyloxy)phenyl)acrylic Acid

Aldol Condensation Approaches

Aldol-type condensations are foundational in the synthesis of α,β-unsaturated carboxylic acids, including this compound. These reactions typically involve the condensation of an aromatic aldehyde with a carbonyl compound or its equivalent.

One prominent method is the Perkin reaction , which utilizes an aromatic aldehyde, such as 4-(benzyloxy)benzaldehyde (B125253), and an acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of the alkali salt of the corresponding acid (e.g., sodium acetate). The alkali salt acts as a base catalyst, facilitating the condensation to yield the desired α,β-unsaturated aromatic acid. The reaction proceeds through the formation of a carbanion from the anhydride, which then attacks the aldehyde carbonyl group. Subsequent dehydration and hydrolysis steps lead to the final cinnamic acid derivative.

Another widely used variation is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen. For the synthesis of the target molecule's ester precursor, 4-(benzyloxy)benzaldehyde is reacted with an ester containing an α-hydrogen, such as methyl acetate (B1210297) or ethyl acetate. A strong base like sodium methoxide (B1231860) or sodium hydroxide (B78521) is typically employed. The resulting (E)-3-(4-(benzyloxy)phenyl)acrylate ester can then be hydrolyzed to the final carboxylic acid. This approach is valued for its efficiency and often results in high yields of the thermodynamically more stable (E)-isomer.

Table 1: Comparison of Aldol Condensation Approaches

| Reaction Name | Reactants for Target Synthesis | Catalyst/Base | Primary Product |

|---|---|---|---|

| Perkin Reaction | 4-(Benzyloxy)benzaldehyde, Acetic Anhydride | Sodium Acetate | This compound |

| Claisen-Schmidt Condensation | 4-(Benzyloxy)benzaldehyde, Methyl/Ethyl Acetate | Sodium Methoxide/Hydroxide | Methyl/Ethyl (E)-3-(4-(benzyloxy)phenyl)acrylate |

Palladium-Catalyzed Cinnamic Acid Synthesis from Aryl Halides and Maleic Anhydride

The Heck reaction represents a powerful and versatile method for carbon-carbon bond formation, enabling the synthesis of cinnamic acid derivatives from aryl halides. asianpubs.orgmatthey.comorganic-chemistry.org This palladium-catalyzed reaction involves the coupling of an sp2-hybridized carbon from an aryl halide with an alkene. organic-chemistry.org For the synthesis of this compound, an aryl halide like 4-(benzyloxy)bromobenzene or 4-(benzyloxy)iodobenzene can be coupled with an acrylate (B77674), such as sodium acrylate or n-butyl acrylate, in the presence of a palladium catalyst and a base. asianpubs.orgorganic-chemistry.org

A notable variation of this methodology employs maleic anhydride as a substitute for acrylic acid. This approach is particularly advantageous as it provides a direct route to the dicarboxylic acid intermediate, which can subsequently be decarboxylated to yield the desired cinnamic acid. The reaction of 4-(benzyloxy)phenyl halide with maleic anhydride, catalyzed by a palladium complex, proceeds to form a substituted phenylmaleic acid, which upon heating, undergoes decarboxylation to afford this compound. This strategy benefits from the high trans selectivity characteristic of the Heck reaction. organic-chemistry.org The use of an aqueous-biphasic catalytic system can facilitate easy separation of the water-soluble cinnamic acid salt product from the organic phase containing the catalyst, allowing for catalyst recycling. asianpubs.orgasianpubs.org

Hydrolysis of Ester Precursors to Yield the Carboxylic Acid

The hydrolysis of ester precursors is a common and straightforward final step in many synthetic routes to this compound. ucalgary.calibretexts.orgchemguide.co.uk Ester derivatives, such as methyl (E)-3-(4-(benzyloxy)phenyl)acrylate or ethyl (E)-3-(4-(benzyloxy)phenyl)acrylate, are often synthesized first via methods like the Claisen-Schmidt condensation or Heck reaction because they can be easier to purify than the corresponding carboxylic acid.

Hydrolysis can be achieved under either acidic or basic conditions. ucalgary.calibretexts.org

Acid-catalyzed hydrolysis involves heating the ester with an excess of water in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This reaction is reversible, and the use of a large excess of water drives the equilibrium toward the formation of the carboxylic acid and alcohol. libretexts.orgchemguide.co.uk

Base-catalyzed hydrolysis , also known as saponification , is generally preferred as the reaction is irreversible and goes to completion. ucalgary.calibretexts.org The ester is heated under reflux with an aqueous solution of a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction yields an alcohol and the carboxylate salt of the acid (e.g., sodium (E)-3-(4-(benzyloxy)phenyl)acrylate). Subsequent acidification of the reaction mixture with a strong acid protonates the carboxylate salt, precipitating the desired this compound, which can then be isolated. chemguide.co.uk

Table 2: Conditions for Hydrolysis of (E)-3-(4-(Benzyloxy)phenyl)acrylate Esters

| Hydrolysis Type | Reagents | Key Feature | Final Step for Acid Isolation |

|---|---|---|---|

| Acidic | Dilute H₂SO₄ or HCl, Heat | Reversible | None (direct product) |

| Basic (Saponification) | Aqueous NaOH or KOH, Heat | Irreversible | Acidification with strong acid |

Knoevenagel Condensation Strategies

The Knoevenagel condensation is a highly efficient method for forming carbon-carbon double bonds and is particularly well-suited for the synthesis of cinnamic acids. wikipedia.orgrsc.org This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid or diethyl malonate. wikipedia.org

In the synthesis of this compound, 4-(benzyloxy)benzaldehyde is reacted with malonic acid. The reaction is typically catalyzed by a weak base. wikipedia.org The classic procedure, often referred to as the Doebner modification, employs pyridine (B92270) as the solvent and catalyst, sometimes with a catalytic amount of piperidine. wikipedia.orgrsc.org The reaction proceeds through a nucleophilic addition of the malonic acid enolate to the aldehyde, followed by dehydration. The resulting unsaturated dicarboxylic acid intermediate readily undergoes decarboxylation upon heating to yield the final cinnamic acid product. wikipedia.org

In recent years, efforts to develop more environmentally friendly protocols have led to the replacement of carcinogenic pyridine. Greener alternatives include using triethylamine (B128534) as a base in a solvent like toluene (B28343) or employing ammonium (B1175870) salts such as ammonium bicarbonate in solvent-free conditions. rsc.orgtue.nl These modifications avoid hazardous reagents while often providing good to excellent yields of the desired cinnamic acid derivatives. tue.nl

Enantioselective Synthesis Strategies and Stereochemical Control

While this compound itself is achiral, the development of enantioselective methods is crucial for the synthesis of its chiral derivatives and related 3-arylpropanoic acids, which are important building blocks in medicinal chemistry. Stereochemical control is typically achieved by introducing chirality at the β-carbon of the acrylic acid backbone.

Chiral Auxiliary-Based Conjugate Addition Methodologies

Asymmetric conjugate addition is a powerful strategy for the enantioselective formation of carbon-carbon or carbon-heteroatom bonds at the β-position of an α,β-unsaturated carbonyl system. nih.govbeilstein-journals.org One established approach involves the use of a chiral auxiliary . nih.govwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recovered. wikipedia.org

In this context, the α,β-unsaturated carboxylic acid is first converted into an amide or ester with a chiral molecule, such as an L-ephedrine derivative, an oxazolidinone, or a camphorsultam. nih.govbeilstein-journals.orgillinoisstate.edu This chiral Michael acceptor effectively blocks one face of the double bond. The subsequent conjugate addition of a nucleophile (e.g., an organocuprate or Grignard reagent) occurs preferentially from the less sterically hindered face, leading to the formation of one diastereomer in excess. nih.govillinoisstate.edu The diastereoselectivity of the addition is influenced by the structure of the auxiliary and the reaction conditions.

Finally, the chiral auxiliary is cleaved from the conjugate addition product, typically via hydrolysis or reduction, to yield the enantiomerically enriched 3-substituted propanoic acid. This methodology provides a reliable route to chiral β-aryl carboxylic acids with high levels of stereocontrol. nih.govnih.gov

Asymmetric Organocatalytic Cascade Reactions for Related Structures

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. Cascade reactions, in which multiple bond-forming events occur in a single operation, offer an efficient approach to building molecular complexity from simple precursors. While the direct asymmetric organocatalytic cascade synthesis of this compound is not extensively documented, the principles have been applied to the synthesis of structurally related chiral molecules, such as functionalized γ-lactams and spirooxindoles.

Chiral phosphoric acids (CPAs) are a prominent class of organocatalysts that have been successfully employed in a variety of asymmetric transformations, including the synthesis of axially chiral compounds. These catalysts function by activating substrates through hydrogen bonding, thereby controlling the stereochemical outcome of the reaction. For instance, CPAs have been used to catalyze the asymmetric synthesis of axially chiral biaryls and heterobiaryls with high enantioselectivity. This methodology could potentially be adapted for the synthesis of chiral derivatives of acrylic acids.

Another approach involves the use of chiral primary or secondary amine organocatalysts. These catalysts can activate α,β-unsaturated aldehydes and ketones through the formation of chiral iminium or enamine intermediates, respectively. This activation strategy has been utilized in aza-Michael–Michael reaction cascades to produce highly functionalized γ-lactams with three contiguous chiral centers in good yields and with excellent enantioselectivity.

The application of these organocatalytic cascade strategies to precursors of this compound could provide a pathway to novel, chiral derivatives with potential applications in medicinal chemistry and materials science. The development of such reactions remains an active area of research.

Electrochemical Synthesis Approaches for Acrylic Acid Derivatives

Electrochemical methods offer a sustainable and often milder alternative to traditional chemical synthesis. In the context of acrylic acid derivatives, electrochemical approaches have been explored for the synthesis of cinnamic acids and related structures. These methods can utilize simple and abundant starting materials, avoiding the need for harsh reagents.

One notable electrochemical approach is the carboxylation of styrene (B11656) derivatives with carbon dioxide (CO₂). This method involves the electrochemical reduction of a styrene precursor in the presence of CO₂, leading to the formation of a carboxylic acid. The reaction can be performed under mild conditions and offers a direct route to β-hydroxy acids from styrene oxides. While not a direct synthesis of α,β-unsaturated acrylic acids, subsequent dehydration of the β-hydroxy acid product could yield the desired acrylic acid derivative. Mechanistic studies suggest that CO₂ can act as both a carboxylating agent and a promoter in these reactions.

Another electrochemical strategy involves the electrocatalytic carboxylation of phenylacetylene (B144264) in the presence of a suitable metal complex catalyst, such as a Ni(II) complex. In this process, the catalyst facilitates the reduction of CO₂, which then reacts with phenylacetylene to produce cinnamic acid. This method has the advantage of operating at a less negative potential compared to other reported methods and demonstrates good selectivity for the desired product.

Furthermore, electrochemical methods have been developed for the three-component synthesis of related vinyl sulfonamides and alkenesulfonates from cinnamic acids, sulfur dioxide (SO₂), and amines or alcohols. These reactions proceed via a decarboxylative pathway, highlighting the versatility of electrochemical transformations in functionalizing cinnamic acid derivatives. The application of these electrochemical principles to suitable precursors could provide a viable route for the synthesis of this compound.

Chemical Transformations and Functionalization Reactions

The benzyloxy group in this compound is susceptible to oxidation, which can lead to either cleavage of the benzyl (B1604629) group or oxidation of the benzylic carbon. The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions.

Oxidative cleavage of benzyl ethers is a common transformation and can be achieved using a variety of reagents. One method involves the use of hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX), which can be generated in situ. This approach can lead to the formation of the corresponding benzoate (B1203000) ester. The proposed mechanism involves a hydrogen atom abstraction from the benzylic position, followed by further oxidation. Another powerful oxidizing agent for this transformation is ozone. Ozonolysis of benzyl ethers at low temperatures can smoothly yield the corresponding benzoates in good yields.

Alternatively, oxidation can result in the formation of a benzaldehyde (B42025) derivative through cleavage of the ether linkage. Reagents such as 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) can oxidatively cleave benzylic ethers to give the corresponding aromatic aldehyde and alcohol.

It is also possible to oxidize the benzylic alkyl group to a carboxylic acid. This reaction typically requires a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), and the presence of at least one hydrogen atom on the benzylic carbon.

| Oxidizing Agent | Product(s) | Reference(s) |

| In situ generated IBX | Benzoic acid, Benzaldehyde | |

| Modified IBX (mIBX) | Benzoate esters, Benzaldehyde derivatives | |

| Ozone | Benzoates | |

| 4-acetamido-TEMPO | Aromatic aldehyde, Alcohol | |

| KMnO₄ or CrO₃ | Carboxylic acid |

The acrylic acid moiety of this compound contains a carbon-carbon double bond that can be selectively reduced. The choice of reducing agent determines whether only the double bond is reduced or if the carboxylic acid group is also affected.

Catalytic hydrogenation is a common method for the reduction of the double bond in cinnamic acid derivatives. This reaction is typically carried out using a metal catalyst, such as platinum (Pt) or palladium on carbon (Pd/C), in the presence of hydrogen gas. This method is generally effective for saturating the alkene without reducing the aromatic ring or the carboxylic acid.

Chemoselective reduction of the α,β-unsaturated double bond can also be achieved using specific chemical reagents. For example, aqueous hydrogen iodide (HI) has been shown to selectively reduce α,β-unsaturated carbonyl compounds to the corresponding saturated carbonyl compounds. This reaction is facilitated by the presence of an aryl group at the α or β position. Another method involves the use of sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride (Luche reagent), which can selectively perform a 1,2-reduction of conjugated enones to allylic alcohols, but under certain conditions can lead to the reduction of the enone system.

Biocatalytic methods using ene-reductases (ENEs) offer an alternative approach for the asymmetric reduction of the C=C double bond in cinnamic acid derivatives. These enzymes require an electron-withdrawing group conjugated to the double bond for activity. While carboxylic acids themselves can be poor substrates, their conversion to more activated derivatives, such as fluorinated esters, can significantly improve the efficiency of the enzymatic reduction.

| Reduction Method | Reagent(s) | Product | Reference(s) |

| Catalytic Hydrogenation | H₂, Pt or Pd/C | Saturated carboxylic acid | |

| Chemoselective Reduction | Aqueous HI | Saturated carboxylic acid | |

| Biocatalytic Reduction | Ene-reductases | Chiral saturated carboxylic acid |

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating effect of the benzyloxy group. This group directs incoming electrophiles to the ortho and para positions relative to itself. Since the para position is already substituted by the acrylic acid moiety, electrophilic substitution is expected to occur primarily at the ortho positions (positions 3 and 5 on the phenyl ring).

Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions.

Halogenation: The introduction of a halogen (e.g., Br, Cl) onto the aromatic ring can be achieved using the corresponding halogen in the presence of a Lewis acid catalyst.

Nitration: The introduction of a nitro group (-NO₂) is typically accomplished using a mixture of nitric acid and sulfuric acid.

Friedel-Crafts Reactions: These reactions involve the introduction of an alkyl (alkylation) or acyl (acylation) group. Friedel-Crafts alkylation involves reacting the aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as AlCl₃. Friedel-Crafts acylation uses an acyl halide or anhydride with a Lewis acid catalyst to introduce a ketone functionality.

The benzyloxy group can be involved in nucleophilic substitution reactions, primarily through the cleavage of the benzyl-oxygen bond. This is a common strategy for deprotecting a phenol (B47542) that has been protected as a benzyl ether.

The cleavage of the C-O bond in benzyl ethers can be achieved by nucleophilic attack on the benzylic carbon. This process, known as ammonolysis when ammonia (B1221849) is the nucleophile, results in the displacement of the phenoxy group and the formation of a benzylamine (B48309) derivative. The reaction proceeds via a nucleophilic substitution mechanism, which can be either Sₙ1 or Sₙ2 depending on the structure of the ether and the reaction conditions. For benzylic systems, the stability of the benzyl carbocation can favor an Sₙ1 pathway.

The benzyloxy group can also participate in intramolecular nucleophilic displacements. For instance, in carbohydrate chemistry, a benzyloxy group has been shown to participate in the displacement of a neighboring sulfonate ester group, leading to rearranged products.

Additionally, the cleavage of benzyl ethers can be effected by strong acids such as HBr or HI. In this case, the ether oxygen is first protonated, making the phenoxy group a better leaving group. The halide ion then acts as a nucleophile, attacking the benzylic carbon to yield a benzyl halide and the corresponding phenol.

| Reaction Type | Reagent(s) | Product(s) | Reference(s) |

| Ammonolysis | Ethanolic ammonia | Benzylamine derivative, Phenol | |

| Acid-catalyzed cleavage | HBr or HI | Benzyl halide, Phenol | |

| Intramolecular displacement | - | Rearranged products |

Optimization of Reaction Conditions for Synthesis Efficiency and Selectivity

Achieving high efficiency and selectivity in the synthesis of this compound involves the careful selection and optimization of several key reaction parameters, including the choice of catalyst, solvent, energy source, and reactant stoichiometry.

Knoevenagel Condensation Route

The Knoevenagel condensation, which involves the reaction of an aldehyde (4-(benzyloxy)benzaldehyde) with an active methylene compound like malonic acid, is a versatile method for producing cinnamic acids. numberanalytics.com Traditional protocols often use pyridine as both a solvent and a basic catalyst, frequently with a co-catalyst like piperidine. rsc.org However, modern synthetic efforts focus on greener and more efficient alternatives.

Catalyst and Solvent Systems: Research has demonstrated that replacing carcinogenic pyridine with aliphatic tertiary amines, such as triethylamine (TEA), in a solvent like toluene can provide comparable yields. rsc.org The development of "green" Knoevenagel procedures includes solvent-free conditions or the use of more benign solvents. numberanalytics.com For instance, reactions catalyzed by ammonium salts under solvent-free conditions represent a more environmentally friendly approach. sciencemadness.org Organocatalysts like L-proline in ethanol (B145695) have also been successfully employed, allowing for good to high yields of related cinnamic acid derivatives. nih.gov The choice of base and solvent significantly impacts reaction rate and yield. numberanalytics.com

Energy Input: A significant advancement in optimizing reaction efficiency is the use of microwave irradiation. numberanalytics.comnumberanalytics.com Compared to conventional heating, which can require several hours of reflux, microwave-assisted synthesis can drastically reduce reaction times to mere minutes, often leading to improved yields and cleaner reaction profiles. thepharmajournal.comajrconline.orgnih.gov For example, a Knoevenagel condensation using tetrabutylammonium (B224687) bromide (TBAB) and potassium carbonate in water under microwave irradiation provides an eco-friendly and rapid route to cinnamic acids. thepharmajournal.comsemanticscholar.org

Reactant Ratios: The stoichiometry of the reactants is another critical parameter. For the condensation of benzaldehyde with malonic acid, an optimal molar ratio of 1:3 (aldehyde to malonic acid) has been shown to maximize product yield. researchgate.net

| Parameter | Conventional Method | Optimized/Green Method | Impact on Efficiency/Selectivity |

|---|---|---|---|

| Catalyst/Base | Pyridine, Piperidine rsc.org | Triethylamine (TEA), L-proline, DABCO, Ammonium Salts rsc.orgnih.govresearchgate.net | Improves safety and environmental profile; maintains or improves yield. |

| Solvent | Pyridine, Toluene rsc.org | Ethanol, Water, or Solvent-Free numberanalytics.comnih.govsemanticscholar.org | Reduces environmental impact and simplifies product work-up. Solvent-free conditions can lead to high yields. rsc.org |

| Energy Source | Conventional Heating (Oil Bath) bepls.com | Microwave Irradiation, Sonication thepharmajournal.comuns.ac.id | Dramatically reduces reaction time from hours to minutes and often increases yield. ajrconline.orgnih.gov |

| Reactant Ratio (Aldehyde:Malonic Acid) | Variable | Optimized (e.g., 1:3) researchgate.net | Maximizes conversion of the limiting reagent, leading to higher product yields. |

Perkin Reaction Route

The Perkin reaction offers an alternative pathway, typically involving the condensation of an aromatic aldehyde with an acid anhydride (e.g., acetic anhydride) in the presence of an alkali salt of the acid, such as sodium acetate. uns.ac.idwikipedia.org

Reaction Conditions: This reaction traditionally requires high temperatures (e.g., 170–180°C) and long reaction times (several hours) to achieve good conversion. bepls.comresearchgate.net The alkali salt acts as the base catalyst. wikipedia.org

Modern Approaches: Similar to the Knoevenagel condensation, the efficiency of the Perkin reaction can be significantly improved. The use of sonochemical methods (ultrasound) can facilitate the reaction at lower temperatures (e.g., 70°C) and shorter durations (e.g., 60 minutes), although yields may vary. uns.ac.idscispace.com The application of biodegradable deep eutectic solvents based on choline (B1196258) chloride and urea (B33335) has also been explored as a green alternative to traditional setups. thepharmajournal.com

| Parameter | Conventional Method | Optimized/Green Method | Impact on Efficiency/Selectivity |

|---|---|---|---|

| Catalyst | Sodium Acetate, Potassium Acetate researchgate.net | Remains the standard, but solvent choice is key. | The catalyst is integral to the classic mechanism. |

| Solvent/Medium | None (neat reactants) | Deep Eutectic Solvents (DES) thepharmajournal.com | Improves environmental footprint and can allow for milder conditions. |

| Energy Source/Temperature | High-Temperature Conventional Heating (160-180°C) bepls.com | Sonication (70°C) uns.ac.id | Reduces energy consumption and allows for lower reaction temperatures. |

| Reaction Time | 3-8 hours bepls.comresearchgate.net | ~1 hour uns.ac.id | Significantly increases process throughput. |

Scalability Considerations in Laboratory and Pilot Synthesis

Translating a laboratory-scale synthesis of this compound to a pilot or industrial scale introduces several challenges that must be addressed to ensure safety, consistency, and economic viability. numberanalytics.com

Heat Management: Condensation reactions like the Knoevenagel and Perkin reactions are often exothermic. numberanalytics.com On a small laboratory scale, heat generated can easily dissipate. However, during scale-up, the surface-area-to-volume ratio decreases, making heat removal more difficult. This can lead to a rapid temperature increase ("runaway reaction"), potentially causing side reactions, product degradation, and safety hazards. Pilot-scale reactors require efficient cooling systems, such as jackets with circulating thermal fluids, and may necessitate controlled, slow addition of reagents to manage the exotherm.

Mass Transfer and Mixing: Ensuring homogeneous mixing of reactants, catalysts, and solvents is critical for consistent reaction progress and yield. What is easily achieved in a small flask with a magnetic stirrer becomes a significant challenge in a large reactor. Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in impurities and reduced yield. Pilot plants use powerful overhead mechanical stirrers with specifically designed impellers to achieve efficient agitation in larger volumes. This is especially important for heterogeneous mixtures, such as reactions involving solid catalysts or the precipitation of the product.

Product Isolation and Purification: The isolation of the final product, typically a solid, requires different equipment at a larger scale. Laboratory filtration using a Büchner funnel is replaced by larger equipment like centrifuges or filter-dryers in a pilot plant. The handling of large volumes of wash solvents and the efficient drying of kilograms of product must be carefully planned. Recrystallization, a common lab purification technique, can be resource-intensive at scale, prompting investigation into alternative purification methods or optimizing the reaction to minimize impurity formation. beilstein-journals.org

Process Control and Automation: Maintaining optimal reaction conditions (temperature, pressure, pH, addition rates) is paramount for reproducibility. numberanalytics.com Pilot-scale synthesis relies on sophisticated process control systems with sensors and automated valves to monitor and adjust parameters in real-time. This level of control is essential for ensuring that each batch meets the required quality specifications.

Environmental and Safety Considerations: Scaling up a process magnifies its environmental impact and potential hazards. The use of large quantities of flammable or toxic solvents (like pyridine or toluene) requires specialized handling procedures, storage facilities, and waste disposal protocols. bepls.com This drives the adoption of "green chemistry" principles at the pilot scale, favoring less hazardous solvents, solvent-free conditions, and catalyst recycling to improve both safety and economic efficiency. numberanalytics.comresearchgate.net

Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of (E)-3-(4-(Benzyloxy)phenyl)acrylic acid in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of each nucleus.

The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum displays characteristic signals for the aromatic protons of both the phenyl and benzyloxy groups, the vinylic protons of the acrylic acid backbone, and the methylene (B1212753) protons of the benzyl (B1604629) group. The coupling constant (J value) between the two vinylic protons is typically large (~16.0 Hz), which confirms the trans or (E) configuration of the double bond. rsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by showing the signals for each unique carbon atom in the molecule. This allows for the confirmation of the total number of carbon atoms and provides insight into their hybridization and functional group identity, such as the carbonyl carbon of the carboxylic acid, the sp² carbons of the aromatic rings and the double bond, and the sp³ carbon of the benzylic methylene group.

Interactive Table: Representative ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.6-7.8 | d | ~16.0 | Vinylic proton |

| 7.2-7.5 | m | - | Aromatic protons |

| 6.9-7.1 | d | - | Aromatic protons |

| 6.3-6.5 | d | ~16.0 | Vinylic proton |

| 5.1-5.2 | s | - | -CH₂- (benzylic) |

Note: Data is representative and may vary slightly based on solvent and instrument.

Interactive Table: Representative ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C=O (Carboxylic acid) |

| ~160 | C-O (Aromatic) |

| ~145 | C=C (Vinylic) |

| ~136 | C (Aromatic) |

| ~130 | CH (Aromatic) |

| ~128 | CH (Aromatic) |

| ~127 | C (Aromatic) |

| ~116 | C=C (Vinylic) |

| ~115 | CH (Aromatic) |

| ~70 | -CH₂- (Benzylic) |

Note: Data is representative and may vary slightly based on solvent and instrument.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the compound's solid-state structure and stereochemistry.

While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds demonstrates the power of this technique. For instance, the crystal structure of (E)-1-(4-Aminophenyl)-3-[4-(benzyloxy)phenyl]prop-2-en-1-one, which shares the benzyloxyphenyl propene core, was determined to be in the monoclinic crystal system with the space group P2₁/n. researchgate.net Similarly, the structure of (E)-2,3-Bis(4-methoxyphenyl)acrylic acid was found to be triclinic (space group P1), revealing how molecules pack in the crystal lattice and form dimers through hydrogen bonding. researchgate.net Such studies confirm the (E) configuration of the double bond and detail the planarity and torsion angles within the molecule.

Interactive Table: Example Crystallographic Data for a Related Compound, (E)-2,3-Bis(4-methoxyphenyl)acrylic acid researchgate.net

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 5.8690 (12) |

| b (Å) | 9.1480 (18) |

| c (Å) | 13.992 (3) |

| α (°) | 83.65 (3) |

| β (°) | 85.43 (3) |

| γ (°) | 80.92 (3) |

| Volume (ų) | 735.8 (3) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in a characteristic spectrum of absorption bands.

The IR spectrum of this compound exhibits several key absorption peaks that confirm its structure. The carboxylic acid group is identified by a very broad O-H stretching band typically centered around 3000 cm⁻¹ and a strong C=O (carbonyl) stretching band around 1700-1680 cm⁻¹. spectroscopyonline.com The C=O stretch is at a slightly lower frequency due to conjugation with the adjacent carbon-carbon double bond. The (E)-alkene C=C stretch appears in the 1640-1625 cm⁻¹ region. Additionally, characteristic peaks for the aromatic C=C bonds, the C-O ether linkage, and C-H bonds are observed, collectively providing a molecular fingerprint.

Interactive Table: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| 3100-3000 | C-H stretch | Aromatic & Vinylic |

| 2950-2850 | C-H stretch | Aliphatic (-CH₂-) |

| 1700-1680 (strong) | C=O stretch | Conjugated Carboxylic Acid |

| 1640-1625 | C=C stretch | Alkene |

| 1600, 1510, 1450 | C=C stretch | Aromatic Ring |

| 1250-1200 | C-O stretch | Ether & Carboxylic Acid |

Chromatographic Techniques for Compound Isolation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. In the synthesis of this compound, various chromatographic methods are indispensable for purification, reaction monitoring, and analysis.

Silica (B1680970) gel column chromatography is the primary method used to purify the crude product of a chemical synthesis. nih.gov This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) as a mobile phase (solvent) is passed through the column. Since silica gel is polar, nonpolar compounds elute faster, while more polar compounds are retained longer. For the purification of this compound, a common mobile phase is a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297). rsc.org Research findings show successful purification using a solvent system of Hexane:Ethyl Acetate in a 65:35 ratio. rsc.org The fractions are collected and combined based on purity, which is typically assessed by Thin Layer Chromatography.

Thin Layer Chromatography (TLC) is a rapid, qualitative technique used to monitor the progress of a chemical reaction. acs.orgtandfonline.com A small amount of the reaction mixture is spotted onto a TLC plate (a sheet coated with a thin layer of adsorbent, usually silica gel). The plate is then placed in a chamber with a solvent system, which travels up the plate via capillary action. By comparing the spots from the reaction mixture to spots of the starting materials, a chemist can determine if the reactants have been consumed and a new product has formed. scirp.org For this compound, the product is more polar than some starting materials (like 1-((4-iodophenoxy)methyl)benzene) and will have a different retention factor (Rf value) on the TLC plate, allowing for clear visualization of the reaction's progression, typically under UV light. rsc.org

While this compound is not a chiral molecule, chiral High-Performance Liquid Chromatography (HPLC) is a critical technique for analyzing related chiral compounds. This method is used to separate enantiomers (non-superimposable mirror images) of a chiral molecule to determine its enantiomeric excess (ee), a measure of its purity. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. chiraltech.com For chiral acidic compounds, anion-exchange type CSPs are often effective. chiraltech.com The mobile phase typically consists of a solvent mixture, such as methanol, along with acidic and basic additives to facilitate the separation. sigmaaldrich.com By integrating the areas of the two peaks corresponding to each enantiomer in the resulting chromatogram, the ratio of the enantiomers and thus the enantiomeric excess can be precisely calculated.

Structure Activity Relationship Sar Explorations

Influence of the Benzyloxy Moiety on Biological Activities

The benzyloxy group, which is an ether linkage of a benzyl (B1604629) group to the 4-position of the phenyl ring, plays a significant role in the biological profile of (E)-3-(4-(Benzyloxy)phenyl)acrylic acid. This moiety can influence the compound's potency, selectivity, and pharmacokinetic properties.

The benzyloxy pharmacophore is a key feature in the structure of safinamide, a selective MAO-B inhibitor, highlighting its relevance in designing neurologically active agents. The introduction of a benzyloxy group into various molecular scaffolds, such as chalcones, has been explored to develop potent and selective inhibitors of human monoamine oxidase B (hMAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's. In a series of benzyloxy chalcone (B49325) derivatives, analogues with the benzyloxy group attached at the para-position of the phenyl ring showed strong inhibitory activity against hMAO-B. Specifically, a thiophene-containing chalcone with a para-benzyloxy group was identified as the most potent hMAO-B inhibitor in the series. This suggests that the size, lipophilicity, and electronic properties of the benzyloxy group are critical for effective interaction with the enzyme's active site.

Impact of Stereochemistry on Pharmacological Efficacy and Selectivity

Stereochemistry, particularly the configuration of the double bond in the acrylic acid moiety, is a critical determinant of the biological activity of cinnamic acid derivatives. This compound is the trans isomer, which is generally the more common and thermodynamically stable form of cinnamic acids.

The cis and trans isomers of a compound, also known as geometric isomers, can have distinct physical, chemical, and biological properties due to their different spatial arrangements. Generally, trans isomers are more stable than cis isomers because of reduced steric hindrance between substituent groups. This difference in stability and shape can lead to significant variations in pharmacological efficacy and selectivity, as biological targets like enzymes and receptors are often highly stereospecific.

For example, a study comparing the local anesthetic activities of cis and trans isomers of a tetrahydronaphthalene derivative found that the cis isomer was 2.9 to 6 times more potent than its trans counterpart in various assays. The neuromuscular blocking activity was also more pronounced for the cis form. Although this study was not on this compound itself, it illustrates the principle that stereochemistry can profoundly impact biological activity. The different three-dimensional shapes of the isomers affect how they bind to their biological targets. The two enantiomers of a chiral drug can exhibit significant differences in bioavailability, metabolism, potency, and toxicity. Therefore, the (E)-configuration of the double bond in this compound is a crucial feature that dictates its specific interactions with biological systems.

The acidic strength can also differ between isomers; cis-isomers of compounds like maleic acid are generally more acidic than their trans counterparts (fumaric acid). This is because the cis configuration can facilitate intramolecular hydrogen bonding upon losing a proton. While not directly studied for the title compound, this principle suggests that the (E)-configuration influences the electronic properties of the acrylic acid moiety, which can affect its interactions and reactivity.

Effects of Substituent Variations on the Phenyl Ring and Acrylic Acid Moiety

Modifications to the phenyl ring and the acrylic acid portion of cinnamic acid derivatives are common strategies to modulate their biological activities. The nature and position of substituents can drastically alter properties like antioxidant, antimicrobial, anti-inflammatory, and anticancer effects.

Phenyl Ring Substitutions: The electronic properties of substituents on the phenyl ring—whether they are electron-donating or electron-withdrawing—play a crucial role.

Electron-withdrawing groups: The introduction of an electron-withdrawing group, such as a carboxylic acid at the para position of the phenyl ring, has been shown to significantly enhance anti-tuberculosis activity in some cinnamic acid derivatives.

Electron-donating groups: Methoxy (B1213986) groups, which are electron-donating, have been noted for their importance in the antidiabetic and hepatoprotective activities of cinnamic acid derivatives. A methoxy group at the para-position is considered a key structural element for high antidiabetic activity.

Halogens: In a series of novel (E)-3-(4-(benzyloxy) phenyl)-2-((substituted benzylidene) amino)-1-(thiazolidin-3-yl) propan-1-one derivatives, compounds bearing hydroxyl, methoxy, chloro, and fluoro functional groups showed good to excellent antibacterial and antifungal activities. Conversely, derivatives with a nitro substituent (a strong electron-withdrawing group) showed lower activity.

Acrylic Acid Moiety Modifications: The acrylic acid functional group is also a target for modification to enhance biological efficacy.

Esterification/Amidation: Converting the carboxylic acid to an ester or amide can lead to derivatives with improved properties. For instance, a study showed that creating a hybrid molecule by linking (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acrylic acid with a glycinate (B8599266) group via an amide bond resulted in a compound with potent COX-2 inhibitory activity (IC₅₀ = 6 µM), whereas the parent acid had none. This highlights how modifications to the acrylic acid moiety can introduce new biological activities.

Antioxidant Activity: The antioxidant capacity of cinnamic acids is generally higher than that of their benzoic acid counterparts, which is attributed to the presence of the acrylic acid side chain. This side chain participates in stabilizing the phenoxy radical through resonance. The number and position of hydroxyl groups on the phenyl ring also strongly influence antioxidant activity, with dihydroxy derivatives often showing higher efficacy.

The table below summarizes the effects of various substituents on the biological activities of cinnamic acid derivatives, providing a framework for understanding the SAR of this compound.

| Substituent/Modification | Position | Effect on Biological Activity | Example Activity | Reference |

|---|---|---|---|---|

| Electron-withdrawing group (e.g., -COOH) | Phenyl Ring (para) | Improved activity | Anti-tuberculosis | |

| Electron-donating group (e.g., -OCH₃) | Phenyl Ring (para) | Key for high activity | Antidiabetic | |

| -OH, -OCH₃, -Cl, -F | Substituted Benzylidene Ring | Good to excellent activity | Antibacterial, Antifungal | |

| -NO₂ | Substituted Benzylidene Ring | Lower activity | Antibacterial, Antifungal | |

| Amide linkage with glycine (B1666218) ester | Acrylic Acid Moiety | Introduced potent activity | COX-2 Inhibition | |

| Dihydroxy substitution | Phenyl Ring | Increased activity | Antioxidant |

Comparative Analysis of this compound Analogues and Derivatives

Comparative analyses of analogues provide direct evidence for structure-activity relationships. Several studies have synthesized and evaluated series of derivatives based on the this compound scaffold.

A study by Pund et al. synthesized a novel series of (E)-3-(4-(benzyloxy) phenyl)-2-((substituted benzylidene) amino)-1-(thiazolidin-3-yl) propan-1-one derivatives (compounds AAP-1 to AAP-10). These compounds were evaluated for their in vitro antimicrobial activities. The results showed that specific substitutions on the benzylidene ring led to potent activity.

Antibacterial Activity: Compounds with hydroxyl (AAP-4), methoxy (AAP-5), fluoro (AAP-7), and chloro (AAP-8) groups displayed excellent antibacterial activity against both Gram-positive and Gram-negative bacteria, comparable to the standard drug Ciprofloxacin.

Antifungal Activity: The same set of compounds (AAP-4, AAP-5, AAP-7, AAP-8), along with others, also exhibited good antifungal activity against various fungal strains when compared to Fluconazole.

Molecular Docking: Molecular docking studies suggested these compounds fit well into the active site of the fungal enzyme Lanosterol 14α-demethylase (CYP51A1). The compound with a meta-nitro group (AAP-1) showed the highest binding affinity (-10.3), while the ortho-hydroxy substituted compound (AAP-4) had a lower binding affinity (-8.1). This indicates that binding affinity alone does not always correlate directly with observed in vitro activity, suggesting other factors like pharmacokinetics are also important.

Another comparative study focused on the antioxidant properties of cinnamic acid derivatives versus their benzoic acid counterparts. The study systematically compared four pairs of derivatives with different aromatic substitutions (p-hydroxy, p-hydroxymethoxy, p-hydroxydimethoxy, dihydroxy). In all cases, the cinnamic acid derivatives were more efficient antioxidants than the corresponding benzoic acids. This confirms the crucial role of the acrylic acid moiety in conferring antioxidant potential.

Furthermore, the development of a hybrid molecule, ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate, from its parent acid provides a direct comparison. The parent acid, (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acrylic acid, showed inhibitory activity against soybean lipoxygenase (IC₅₀ = 80 µM) but had no COX-2 inhibitory activity. In contrast, the new glycine ester hybrid derivative exhibited high COX-2 inhibitory activity (IC₅₀ = 6 µM), demonstrating a significant improvement and alteration in the biological activity profile through structural modification of the acrylic acid group.

The table below presents a comparative analysis of selected analogues and derivatives, showcasing how structural changes impact their biological activities.

| Compound/Analogue | Key Structural Feature | Biological Activity | Potency/Finding | Reference |

|---|---|---|---|---|

| (E)-3-(4-((4-bromobenzyl)oxy)phenyl)acrylic acid | Parent cinnamic acid derivative | Soybean Lipoxygenase Inhibition | IC₅₀ = 80 µM | |

| Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate | Glycine ester hybrid of the above | COX-2 Inhibition | IC₅₀ = 6 µM (potent) | |

| Derivative AAP-4 | o-Hydroxybenzylidene attached | Antibacterial & Antifungal | Excellent activity | |

| Derivative AAP-1 | m-Nitrobenzylidene attached | Antifungal / Binding Affinity | Good antifungal activity; Highest binding affinity (-10.3) to CYP51A1 | |

| p-hydroxycinnamic acid | p-hydroxy substitution | Antioxidant | More potent than p-hydroxybenzoic acid | |

| 3,4-dihydroxycinnamic acid (Caffeic acid) | 3,4-dihydroxy substitution | Antioxidant | Higher capacity than p-hydroxymethoxy derivatives |

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. physchemres.org This method is instrumental in drug discovery for forecasting the interaction between a ligand, such as (E)-3-(4-(benzyloxy)phenyl)acrylic acid, and the binding site of a target protein.

For classes of compounds structurally related to this compound, molecular docking simulations have been effectively employed to elucidate potential biological activity. For instance, studies on similar chalcone (B49325) and nitrostyrene (B7858105) derivatives utilize programs like AutoDock to predict binding affinities and interaction modes with various protein targets, including those involved in cancer and microbial pathways. researchgate.netmdpi.com These simulations analyze interactions such as hydrogen bonds and hydrophobic contacts with key amino acid residues within the active site. In one study of 3,4-dimethoxy-β-nitrostyrene derivatives, docking against protein tyrosine phosphatase 1B (PTP1B) revealed key interactions with residues Arg221 and Ser216. mdpi.com Such analyses suggest that this compound could be a promising candidate for further investigation as an inhibitor of various enzymes, with its potential interactions predictable through these modeling techniques. cumhuriyet.edu.tr

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanisms

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of molecules. physchemres.org For compounds akin to this compound, DFT calculations, commonly using the B3LYP functional with basis sets like 6-311G or 6-31G(d,p), are employed to determine optimized molecular geometries and various quantum chemical parameters. researchgate.netresearchgate.netaun.edu.eg

These calculations provide a foundational understanding of the molecule's electronic properties and reactivity. For example, a DFT study on the structurally similar compound 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid successfully obtained a revamped geometric structure that was in good agreement with experimental single-crystal X-ray diffraction data. nih.gov Such studies affirm the reliability of DFT methods in predicting the structural and electronic characteristics of complex organic molecules, which is essential for understanding their reaction mechanisms and biological functions.

HOMO-LUMO Energy Analysis and Energy Gap Determination

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing the chemical reactivity and electronic properties of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.net A smaller energy gap generally implies higher chemical reactivity.

In a detailed DFT study of the related compound 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the HOMO and LUMO energies were calculated to be -6.0814 eV and -1.7466 eV, respectively. nih.gov This results in a significant energy gap of 4.3347 eV, indicating a high degree of stability for the molecule. nih.gov For comparison, a theoretical band gap of approximately 4.0 eV was found for a similar benzyloxy-phenyl derivative. researchgate.net These values are crucial for predicting the charge transfer interactions within the molecule.

| Parameter | Energy Value (eV) |

|---|---|

| HOMO Energy | -6.0814 |

| LUMO Energy | -1.7466 |

| Energy Gap (ΔE) | 4.3347 |

Molecular Orbital Calculations and Electronic Property Characterization

Beyond the energy levels, molecular orbital calculations provide a detailed map of the electron density distribution within the HOMO and LUMO, which helps in characterizing the molecule's electronic properties. For the analogous compound 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the analysis showed that the HOMO electron density is primarily concentrated on the biphenyl (B1667301) rings and, to a lesser extent, the oxygen atom of the benzyloxy group. nih.gov This suggests these are the primary sites for electrophilic attack.

Conversely, the LUMO's electron density is mainly located on the benzoic acid portion of the biphenyl group, identifying it as the likely site for nucleophilic attack. nih.gov This clear separation of the frontier orbitals characterizes the intramolecular charge transfer capabilities of the molecule, a key feature for applications in materials science and medicinal chemistry.

Solvation Effects Modeling Using Continuum Models

The chemical behavior of a molecule can be significantly influenced by its solvent environment. Computational modeling of these solvation effects is crucial for accurate predictions of molecular properties and reaction kinetics in solution. Continuum models, also known as implicit solvent models, are a computationally efficient method for this purpose, representing the solvent as a continuous dielectric medium.

However, studies have shown that while implicit solvent models are useful, they may be insufficient for accurately modeling reactions, especially those involving charged species. pitt.edu For more reliable results, a mixed modeling approach that combines the continuum model with a few explicit solvent molecules representing the first solvation shell is often necessary. pitt.edu This hybrid approach provides a more accurate depiction of the specific short-range interactions between the solute and solvent molecules, which is critical for understanding the behavior of this compound in a biological or reaction medium.

Prediction of Molecular and Atomic Characteristics for Optimized Structures

A primary output of DFT calculations is the prediction of the molecule's optimized, lowest-energy three-dimensional structure. The geometric parameters of this structure, including bond lengths, bond angles, and dihedral angles, can be calculated with high accuracy. For 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the computationally optimized bond lengths and angles were found to be in close agreement with experimental values derived from crystallography, validating the theoretical approach. nih.gov

Furthermore, these calculations yield a wealth of data on other molecular and atomic characteristics, often referred to as reactivity descriptors. These descriptors provide quantitative measures of a molecule's chemical behavior. The calculated electrophilicity index of 3.534 eV for the related benzyloxy compound, for instance, indicates that the molecule is a strong electrophile. nih.gov

| Descriptor | Predicted Value |

|---|---|

| Ionization Energy (I) | 6.0814 eV |

| Electron Affinity (A) | 1.7466 eV |

| Electronegativity (χ) | 3.914 eV |

| Chemical Hardness (η) | 2.16735 eV |

| Chemical Potential (μ) | -3.914 eV |

| Electrophilicity Index (ω) | 3.534 eV |

| Chemical Softness (S) | 0.2307 eV |

Metabolic Fate and Biotransformation Studies

In Vitro Metabolic Stability and Metabolite Identification

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo hepatic clearance of a compound. researchgate.netnih.gov These studies typically involve incubating the compound with liver subcellular fractions, such as microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. researchgate.net The rate of disappearance of the parent compound over time is measured to determine key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint). researchgate.netmykhailiukchem.org Rapid biotransformation can decrease the exposure to the active compound, while excessively stable compounds might accumulate and cause toxicity. researchgate.net

For (E)-3-(4-(Benzyloxy)phenyl)acrylic acid, metabolite identification would be conducted using techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS). This allows for the separation and structural elucidation of metabolites formed during incubation. mykhailiukchem.org

Table 1: Illustrative Data from an In Vitro Metabolic Stability Assay Note: The following data are illustrative for demonstrating typical assay results and are not specific experimental findings for this compound.

| Parameter | Value | Unit | Interpretation |

|---|---|---|---|

| Incubation System | Human Liver Microsomes | - | Standard in vitro model containing Phase I enzymes. |

| In Vitro Half-life (t½) | 35 | min | Moderate rate of metabolism. |

| Intrinsic Clearance (CLint) | 50 | µL/min/mg protein | Indicates the capacity of the liver to metabolize the drug. |

Enzymatic Biotransformation Pathways (e.g., Phase I and Phase II Reactions)

The biotransformation of this compound is expected to proceed through established metabolic pathways.

Phase I Reactions: These reactions introduce or expose functional groups, typically making the molecule more polar. longdom.org They are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov For this compound, potential Phase I pathways based on its structure include:

Oxidation: Hydroxylation of the aromatic rings is a common oxidative reaction.

O-dealkylation: Cleavage of the benzyl (B1604629) ether bond would yield 4-hydroxyphenyl acrylic acid (p-Coumaric acid) and benzyl alcohol.

Reduction: The double bond in the acrylic acid side chain could potentially undergo reduction.

Phase II Reactions: These are conjugation reactions where an endogenous molecule is added to the parent compound or its Phase I metabolite, significantly increasing water solubility for excretion. longdom.orgderangedphysiology.com The carboxylic acid group of this compound makes it a direct substrate for Phase II conjugation. nih.gov If Phase I reactions introduce hydroxyl groups, these also become sites for conjugation. Common Phase II reactions include glucuronidation and sulfation. youtube.com

Role of Specific Cytochrome P450 (CYP) Isozymes in Metabolism

The cytochrome P450 system is a family of enzymes responsible for the metabolism of a vast number of drugs. nih.gov Approximately 90% of drug oxidations are carried out by five main isozymes: CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. nih.govnih.gov Identifying which CYP isozymes metabolize this compound is critical for predicting potential drug-drug interactions. nih.govpharmatutor.org This is typically determined experimentally by incubating the compound with individual recombinant human CYP isozymes. Inhibition studies using known specific inhibitors for each isozyme can further confirm their roles. Given its structure, CYP3A4, the most abundant P450 in the human liver, would be a likely contributor to its metabolism. bohrium.com

Table 2: Major Human Cytochrome P450 Isozymes and Their Significance

| CYP Isozyme | Relative Abundance in Liver | Key Characteristics |

|---|---|---|

| CYP3A4 | ~30-50% | Metabolizes the largest percentage of clinically used drugs. nih.govbohrium.com |

| CYP2D6 | ~2% | Exhibits significant genetic polymorphism, leading to varied patient responses. nih.gov |

| CYP2C9 | ~20% | Metabolizes many nonsteroidal anti-inflammatory drugs (NSAIDs). |

| CYP2C19 | ~1% | Subject to genetic polymorphisms, affecting metabolism of drugs like proton pump inhibitors. nih.gov |

| CYP1A2 | ~13% | Involved in the metabolism of caffeine (B1668208) and various xenobiotics. nih.gov |

Glucuronidation and Sulfation Processes in Conjugation

Glucuronidation is a major Phase II pathway that attaches glucuronic acid to a substrate, catalyzed by UDP-glucuronosyltransferases (UGTs). longdom.org The carboxylic acid moiety of this compound is a primary target for this process, which would result in the formation of an acyl glucuronide. Such glucuronidation is a primary metabolic route for other complex carboxylic acids in preclinical species and humans. nih.gov

Sulfation, the transfer of a sulfonate group catalyzed by sulfotransferases (SULTs), is another important conjugation pathway. longdom.org This reaction typically occurs with hydroxyl groups. Therefore, if this compound undergoes Phase I hydroxylation, the resulting phenolic metabolites would be substrates for both sulfation and glucuronidation.

Mercapturic Acid Pathway Investigations for Related Electrophiles

The mercapturic acid pathway is a detoxification route for electrophilic compounds or metabolites that could otherwise react with cellular macromolecules. tandfonline.com The process begins with the conjugation of the electrophile with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). nih.govresearchgate.net This glutathione S-conjugate is then sequentially cleaved and N-acetylated to form a mercapturic acid (N-acetyl-L-cysteine S-conjugate), which is readily excreted in urine. nih.govwikipedia.orgumn.edu

For this compound, involvement in this pathway would presuppose its conversion into a reactive electrophile. A potential mechanism for this is the formation of an epoxide on one of the aromatic rings via CYP-mediated oxidation. tandfonline.com Investigation of this pathway is important for assessing the potential formation of reactive metabolites.

Animal Models for Pre-clinical Metabolic Investigations

Preclinical metabolic investigations rely heavily on animal models, most commonly rats and mice, to understand the in vivo disposition of a new chemical entity. nih.gov These studies provide crucial data on absorption, distribution, metabolism, and excretion (ADME), helping to identify major metabolites and clearance pathways before human trials. nih.gov Studies in rats, for instance, can characterize metabolites found in plasma, bile, urine, and feces following administration of the compound. nih.gov

While essential, the direct extrapolation of metabolic data from animal models to humans must be done with caution. researchgate.net Significant interspecies differences exist in the expression and activity of drug-metabolizing enzymes. nih.gov For example, the primary route of metabolism for a compound might be glucuronidation in rats, but sulfation in mice or humans. nih.gov

Rodent models such as Sprague-Dawley or Wistar rats are frequently used. nih.govd-nb.info However, comparing metabolic profiles across several species, including a non-rodent species like the monkey, alongside in vitro studies using human-derived enzymes and cells (e.g., human liver microsomes), provides a more robust prediction of human metabolic fate. nih.govnih.gov Discrepancies between in vitro stability and in vivo clearance can point to the involvement of extrahepatic metabolism or other clearance mechanisms not captured by liver-based assays. nih.gov

Table 3: Common Animal Models in Preclinical Metabolic Studies

| Animal Model | Common Strains | Key Considerations |

|---|---|---|

| Rat | Sprague-Dawley, Wistar, Fischer 344 | Extensively characterized; good for general ADME studies. May show different metabolite profiles compared to humans. nih.govnih.gov |

| Mouse | C57BL/6, CD-1 | Useful for studies involving genetically modified models. High metabolic rate compared to humans. nih.govd-nb.info |

| Monkey | Rhesus, Cynomolgus | Phylogenetically closer to humans, often providing more predictive metabolic data. nih.gov |

Despite a comprehensive search for scientific literature, no specific studies detailing the metabolic fate and biotransformation of this compound, with a comparative analysis of its in vitro and in vivo metabolic profiles, could be located.

Published research that specifically investigates the metabolites of this compound in either laboratory models or living organisms appears to be unavailable in the public domain at this time. Consequently, a detailed comparison of its metabolic pathways under different experimental conditions cannot be provided.

General metabolic pathways for structurally related compounds, such as cinnamic acid and its derivatives, are known. These typically involve processes like hydroxylation of the aromatic ring, cleavage of ether linkages, and reduction of the acrylic acid side chain. However, without direct experimental evidence for this compound, any discussion of its specific metabolic fate would be speculative.

Therefore, the requested detailed research findings and data tables for section "7.6.2. Comparative Analysis of In Vitro and In Vivo Metabolic Profiles" cannot be generated due to the absence of primary research data on this particular compound.

Derivative Synthesis and Analog Design in Drug Discovery

Design Principles for Novel Analogues with Enhanced Bioactivity

The design of novel analogs based on the (E)-3-(4-(benzyloxy)phenyl)acrylic acid structure is guided by established principles of medicinal chemistry, primarily centered on understanding structure-activity relationships (SAR). The acrylic acid moiety, in particular, is considered a suitable scaffold or template for designing new inhibitors for various biological targets. nih.gov

Key design principles include:

Substitution on the Phenyl Ring: The electronic properties of substituents on the phenyl ring can significantly influence bioactivity. Introducing electron-withdrawing or electron-donating groups can alter the molecule's interaction with target enzymes or receptors. For instance, in the design of cholinesterase inhibitors, the presence of a 3-methoxy-4-benzyloxy substitution pattern on the phenyl ring of the cinnamic acid portion was found to be optimal in a series of tacrine-cinnamic hybrids. nih.gov

Modification of the Acrylic Acid Moiety: The carboxylic acid group is a key pharmacophore, often involved in hydrogen bonding interactions within the active site of a target protein. Esterification or amidation of this group can modulate the compound's solubility, membrane permeability, and binding affinity.

Alterations at the C-2 Position: Introducing substituents at the C-2 position of the acrylic acid chain can create novel interactions with the target. Studies on related (E)-3-(4-methanesulfonylphenyl)acrylic acids have shown that adding various substituted-phenyl rings at this position can yield potent and selective inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). nih.gov

Bioisosteric Replacement: Replacing the benzyloxy group with other functionalities can explore different binding modes and improve properties. For example, replacing it with other ethers or functional groups may enhance metabolic stability or target affinity.

A study involving the synthesis of novel asymmetric thiazolidinone derivatives from this compound precursors found that the synthesized compounds exhibited good drug-like characteristics based on Lipinski's rule of five, suggesting potential for oral activity. rkmmanr.org Molecular docking of these derivatives indicated strong binding affinity to microbial targets, highlighting the potential of this scaffold in antimicrobial research. rkmmanr.org

Development of Hybrid Compounds (e.g., Tacrine (B349632)–Cinnamic Acid Hybrids)

A prominent strategy in drug design is the creation of hybrid molecules, which combine two or more pharmacophores into a single chemical entity to achieve a multi-target effect. This approach is particularly relevant in complex multifactorial diseases like Alzheimer's disease. This compound and its analogs have been successfully used as one of the key components in such hybrids.

Tacrine, the first approved cholinesterase inhibitor for Alzheimer's disease, has been widely used as a scaffold for developing multi-target-directed ligands. nih.gov By linking tacrine to a cinnamic acid derivative, researchers have developed hybrid compounds that inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. nih.govrsc.orgnih.gov